Cas no 941923-05-3 (N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

N-Cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with a p-tolylmethylthio group and an acetamide moiety linked to a cyclopentyl substituent. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing bioactive molecules. The compound's thioether and amide functionalities enhance its binding affinity to biological targets, while the cyclopentyl group may improve lipophilicity and metabolic stability. Its well-defined molecular architecture makes it a valuable intermediate for the development of enzyme inhibitors or receptor modulators. Suitable for controlled reactions, it offers versatility in synthetic applications requiring precise structural modifications.
N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide structure
941923-05-3 structure
Product Name:N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide
CAS No:941923-05-3
MF:C18H22N2OS2
MW:346.510081768036
CID:5884649
PubChem ID:16900280
Update Time:2025-05-22

N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
    • N-cyclopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
    • AKOS024641506
    • SR-01000912089
    • F2336-0704
    • N-cyclopentyl-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
    • SR-01000912089-1
    • 941923-05-3
    • N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide
    • Inchi: 1S/C18H22N2OS2/c1-13-6-8-14(9-7-13)11-22-18-20-16(12-23-18)10-17(21)19-15-4-2-3-5-15/h6-9,12,15H,2-5,10-11H2,1H3,(H,19,21)
    • InChI Key: KUFVNGJIIMNZJA-UHFFFAOYSA-N
    • SMILES: C(NC1CCCC1)(=O)CC1=CSC(SCC2=CC=C(C)C=C2)=N1

Computed Properties

  • Exact Mass: 346.11735568g/mol
  • Monoisotopic Mass: 346.11735568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 95.5Ų

N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide Pricemore >>

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Additional information on N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide

Recent Advances in the Study of N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide (CAS: 941923-05-3)

In recent years, the compound N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide (CAS: 941923-05-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.

One of the key areas of investigation has been the compound's interaction with cellular targets involved in inflammatory and metabolic disorders. Recent studies have demonstrated that N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide exhibits potent inhibitory activity against certain enzymes and receptors, making it a candidate for further development in drug discovery. Structural-activity relationship (SAR) studies have been conducted to identify the critical functional groups responsible for its bioactivity, with the cyclopentyl and methylphenylsulfanyl moieties playing pivotal roles.

In addition to its biochemical properties, the pharmacokinetic profile of this compound has been a subject of intensive research. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize its stability, solubility, and metabolic pathways. These studies have provided valuable insights into the compound's bioavailability and potential for formulation into therapeutic agents.

Recent preclinical trials have further highlighted the therapeutic potential of N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide. In animal models of disease, the compound has shown efficacy in reducing pathological markers and improving clinical outcomes. These findings underscore its potential as a lead compound for the development of novel therapeutics, particularly in areas with unmet medical needs.

Looking ahead, ongoing research aims to address the challenges associated with the compound's development, such as optimizing its synthetic route for large-scale production and minimizing potential off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications. The continued exploration of N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide and its derivatives holds great promise for advancing the field of medicinal chemistry and improving patient outcomes.

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